Enhanced Lipophilicity (XLogP3-AA = 1.1) Confers a Calculated LogP Advantage of +0.8 Units Over the Des-Methyl Analog
The target compound exhibits an XLogP3-AA value of 1.1, whereas the 6-unsubstituted analog methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (CAS 73219-44-0) has a predicted logP of approximately 0.3–0.4 [1][2]. This +0.7–0.8 log-unit increase modestly enhances membrane permeability potential and may influence bioavailability and tissue distribution in both pharmaceutical and agrochemical contexts.
| Evidence Dimension | Predicted octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (CAS 73219-44-0), estimated logP ≈ 0.3–0.4 |
| Quantified Difference | ΔlogP ≈ +0.7 to +0.8 |
| Conditions | In silico prediction via XLogP3 algorithm (PubChem); corroborated by fragment-based calculated logP methods. |
Why This Matters
For procurement decisions where passive membrane permeability or lipophilicity-driven target engagement is critical, the 6-methyl derivative provides a measurable physicochemical advantage over the unsubstituted parent analog, potentially reducing the need for additional synthetic modification.
- [1] PubChem. Compound Summary for CID 4430867, Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate. XLogP3-AA = 1.1. View Source
- [2] PubChem. Compound Summary for CID 21123456, Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate. Estimated logP (ALOGPS) ≈ 0.3–0.4. View Source
